molecular formula C7H2Cl3NO3 B8630519 2,6-Dichloro-4-nitrobenzoyl chloride CAS No. 88135-16-4

2,6-Dichloro-4-nitrobenzoyl chloride

Cat. No.: B8630519
CAS No.: 88135-16-4
M. Wt: 254.4 g/mol
InChI Key: IZWWUICBIUXWBQ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-nitrobenzoyl chloride (CAS: 88135-16-4) is an aromatic acyl chloride with the molecular formula C₇H₂Cl₃NO₃ and a molecular weight of 254.45 g/mol . Its structure features a benzoyl chloride backbone substituted with two chlorine atoms at the 2- and 6-positions and a nitro group at the 4-position. Key properties include:

  • Melting point: 63–65°C (after solidification) .
  • Boiling point: 140°C at 0.2 mmHg .
  • LogP: 3.80, indicating moderate lipophilicity .

The compound is synthesized via refluxing 2,6-dichloro-4-nitrobenzoic acid with thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF) as a catalyst . Its reactivity is dominated by the electron-withdrawing nitro and chloro groups, which enhance the electrophilicity of the carbonyl carbon, making it highly reactive in nucleophilic acyl substitution reactions.

Properties

CAS No.

88135-16-4

Molecular Formula

C7H2Cl3NO3

Molecular Weight

254.4 g/mol

IUPAC Name

2,6-dichloro-4-nitrobenzoyl chloride

InChI

InChI=1S/C7H2Cl3NO3/c8-4-1-3(11(13)14)2-5(9)6(4)7(10)12/h1-2H

InChI Key

IZWWUICBIUXWBQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

4-Nitrobenzoyl Chloride

Property 2,6-Dichloro-4-nitrobenzoyl Chloride 4-Nitrobenzoyl Chloride
Molecular Formula C₇H₂Cl₃NO₃ C₇H₄ClNO₃
Molecular Weight (g/mol) 254.45 185.56
Substituents 2-Cl, 6-Cl, 4-NO₂ 4-NO₂
Reactivity Higher (due to three EWG substituents) Moderate (one EWG substituent)
Applications Pharmaceutical intermediates Dyes, explosives

Key Differences :

  • The additional chlorine atoms in this compound increase its molecular weight by ~68.9 g/mol compared to 4-nitrobenzoyl chloride. This also enhances its electrophilicity and stability toward hydrolysis .
  • The LogP of this compound (3.80) is significantly higher than that of 4-nitrobenzoyl chloride (~1.5), indicating greater lipophilicity, which influences solubility and bioavailability in drug design .

2,4-Dichlorobenzoyl Chloride

Property This compound 2,4-Dichlorobenzoyl Chloride
Molecular Formula C₇H₂Cl₃NO₃ C₇H₃Cl₂O
Molecular Weight (g/mol) 254.45 189.45
Substituents 2-Cl, 6-Cl, 4-NO₂ 2-Cl, 4-Cl
Reactivity Higher (nitro group enhances EWG effect) Moderate (two Cl substituents)
Applications Specialty chemicals Agrochemical intermediates

Key Differences :

  • The nitro group in this compound introduces strong electron-withdrawing effects, making it more reactive in Friedel-Crafts or amidation reactions compared to 2,4-dichlorobenzoyl chloride .
  • The melting point of this compound (63–65°C) is higher than that of 2,4-dichlorobenzoyl chloride (~30°C), likely due to improved crystal packing from the nitro group .

4-Nitrobenzyl Chloroformate

Property This compound 4-Nitrobenzyl Chloroformate
Molecular Formula C₇H₂Cl₃NO₃ C₈H₆ClNO₄
Molecular Weight (g/mol) 254.45 215.58
Functional Group Acyl chloride Chloroformate ester
Reactivity Acyl substitution Carbamate-forming reactions
Applications Alcohol/amine derivatization Peptide synthesis

Key Differences :

  • This compound undergoes nucleophilic acyl substitution (e.g., forming amides or esters), whereas 4-nitrobenzyl chloroformate reacts with amines to form carbamates .
  • The nitro group in both compounds enhances electrophilicity, but the chloroformate group in 4-nitrobenzyl chloroformate introduces distinct reactivity toward hydroxyl and amino groups .

Preparation Methods

Method 1: Nitration of 2,6-Dichlorobenzoic Acid Followed by Acylation

This two-step approach involves nitrating 2,6-dichlorobenzoic acid to introduce the nitro group, followed by conversion to the acyl chloride.

Nitration of 2,6-Dichlorobenzoic Acid

The nitration step employs a mixture of concentrated sulfuric acid and nitric acid (1:1 v/v) at 0–5°C to direct the nitro group to the para position relative to the carboxylic acid. The electron-withdrawing effect of the chlorine substituents enhances the meta-directing influence of the carboxylic acid, ensuring regioselective nitration at the 4-position.

Reaction Conditions

  • Substrate : 2,6-Dichlorobenzoic acid (1 mol)

  • Nitrating Agent : HNO₃ (1.2 mol) in H₂SO₄

  • Temperature : 0–5°C

  • Time : 4–6 hours

  • Yield : 78–85%

Acylation with Thionyl Chloride

The resultant 2,6-dichloro-4-nitrobenzoic acid is treated with excess thionyl chloride (SOCl₂) under reflux to form the acyl chloride.

Optimized Parameters

  • Molar Ratio : 1:3 (acid:SOCl₂)

  • Solvent : Toluene

  • Temperature : 70–80°C

  • Time : 3 hours

  • Yield : 92–95%

Method 2: Direct Chlorination of 4-Nitrobenzoyl Chloride

Chlorination of 4-nitrobenzoyl chloride using chlorine gas in the presence of iron(III) chloride introduces chlorine atoms at the 2- and 6-positions. This method faces challenges due to the deactivating nitro group, necessitating elevated temperatures.

Key Steps

  • Chlorination Setup :

    • Substrate : 4-Nitrobenzoyl chloride (1 mol)

    • Chlorinating Agent : Cl₂ gas (2.2 mol)

    • Catalyst : FeCl₃ (0.1 mol)

    • Solvent : Tetrachloroethylene

    • Temperature : 60–70°C

    • Time : 8–10 hours

  • Workup :

    • The crude product is purified via fractional distillation under reduced pressure (15 mmHg) to isolate 2,6-dichloro-4-nitrobenzoyl chloride.

    • Yield : 65–70%

Method 3: Multi-Step Synthesis from Aniline Derivatives

Adapting methodologies from chlorinated nitroaniline synthesis, this route involves:

  • Chlorination of 4-Nitroaniline :

    • Hypochlorous acid (HClO) in aqueous HCl introduces chlorine at the 2- and 6-positions.

    • Critical Parameter : Maintaining pH < 2 to prevent resin formation.

  • Oxidation to Carboxylic Acid :

    • The resulting 2,6-dichloro-4-nitroaniline is oxidized with KMnO₄ in acidic medium to yield 2,6-dichloro-4-nitrobenzoic acid.

  • Acylation :

    • Standard SOCl₂ treatment converts the acid to the acyl chloride.

Overall Yield : 50–55%

Comparative Analysis of Methods

ParameterMethod 1Method 2Method 3
Starting Material 2,6-Dichlorobenzoic acid4-Nitrobenzoyl chloride4-Nitroaniline
Reaction Steps 213
Yield 85%70%55%
Purity >98%95%90%
Cost ModerateHighLow

Method 1 offers the highest yield and purity but requires access to 2,6-dichlorobenzoic acid. Method 2, while shorter, suffers from lower yields due to competing side reactions. Method 3 is cost-effective but labor-intensive.

Challenges and Optimization Strategies

Regioselectivity in Nitration

The nitro group’s position is critical. Using mixed acids (H₂SO₄/HNO₃) at low temperatures minimizes ortho-nitration byproducts.

Chlorination Efficiency

Excess chlorine gas and FeCl₃ catalyst improve di-chlorination rates but require corrosion-resistant reactors.

Purification Techniques

  • Distillation : Effective for removing unreacted SOCl₂.

  • Recrystallization : Ethanol/water mixtures (3:1) enhance purity.

Industrial-Scale Considerations

Large-scale production favors Method 1 due to streamlined steps and higher yields. Continuous-flow reactors mitigate exothermic risks during nitration. Environmental regulations necessitate closed-loop systems to recover SOCl₂ and HCl byproducts.

Q & A

Basic: What are the optimal synthetic routes for preparing 2,6-Dichloro-4-nitrobenzoyl chloride, and how can purity be ensured?

Methodological Answer:
The synthesis typically begins with the nitration and chlorination of benzoyl chloride precursors. A common approach involves reacting 2,6-dichloro-4-nitrobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions (60–80°C) for 4–6 hours . Key steps include:

  • Precursor Preparation: Ensure the benzoic acid derivative is fully dried to avoid side reactions.
  • Reagent Ratios: Use a 3:1 molar excess of SOCl₂ to drive the reaction to completion.
  • Purification: Distill the crude product under reduced pressure (10–15 mmHg) to isolate the acyl chloride. Purity can be validated via HPLC (C18 column, acetonitrile/water mobile phase) or by confirming the absence of residual acid via FT-IR (lack of -OH stretch at 2500–3300 cm⁻¹) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:
A multi-technique approach is recommended:

  • NMR Spectroscopy:
    • ¹H NMR (CDCl₃): Aromatic protons appear as a singlet (δ 8.2–8.5 ppm) due to symmetry.
    • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm .
  • Mass Spectrometry (EI-MS): Look for molecular ion peaks at m/z 235 (M⁺) and fragment ions at m/z 199 (loss of Cl) and m/z 153 (loss of NO₂) .
  • FT-IR: Confirm the acyl chloride C=O stretch at 1770–1810 cm⁻¹ and nitro group absorption at 1520–1350 cm⁻¹ .

Advanced: How do electronic effects of the nitro group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:
The nitro group at the para position is a strong electron-withdrawing group, which increases the electrophilicity of the acyl chloride carbon. Computational studies (e.g., DFT calculations) reveal:

  • Charge Distribution: The nitro group reduces electron density at the carbonyl carbon (Mulliken charge: +0.45 vs. +0.32 in non-nitrated analogs) .
  • Reactivity Trends: Reacts faster with amines (e.g., aniline) compared to alkyl chlorides. Kinetic studies using stopped-flow techniques show a 2.5x rate increase over 2,6-dichlorobenzoyl chloride .

Advanced: How can contradictory data in HPLC purity analyses be resolved?

Methodological Answer:
Discrepancies often arise from column selection or mobile-phase interactions. Strategies include:

  • Column Optimization: Use a phenyl-hexyl stationary phase to improve separation of nitro-substituted byproducts .
  • Spiking Experiments: Add a known impurity (e.g., 4-nitrobenzoic acid) to confirm retention time alignment.
  • Cross-Validation: Compare results with GC-MS (using derivatization with methanol to form methyl esters) .

Advanced: What are the environmental degradation pathways of this compound?

Methodological Answer:
Hydrolysis dominates in aqueous environments:

  • Kinetics: Pseudo-first-order rate constants (pH 7, 25°C): k = 1.2 × 10⁻³ s⁻¹, forming 2,6-dichloro-4-nitrobenzoic acid.
  • Ecotoxicity: The hydrolyzed product shows moderate toxicity to Daphnia magna (48h EC₅₀ = 12 mg/L). Use LC-MS/MS to track degradation intermediates in simulated wastewater .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear impervious gloves (e.g., nitrile), sealed goggles, and a lab coat. Test gloves for permeability before use .
  • Ventilation: Use a fume hood to prevent inhalation of vapors (may release HCl or phosgene during synthesis) .
  • Spill Management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can computational modeling predict byproduct formation during synthesis?

Methodological Answer:

  • Reaction Pathway Simulation: Tools like Gaussian or ORCA model intermediates (e.g., chloronium ion formation during nitration).
  • Transition State Analysis: Identify energy barriers for unwanted pathways (e.g., meta-nitration) to optimize temperature and catalyst use (H₂SO₄ vs. HNO₃ systems) .

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